ethyl 3-oxo-4-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanoate
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Overview
Description
ethyl 3-oxo-4-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanoate is a complex organic compound with the molecular formula C15H16N4O4S2 and a molecular weight of 380.44 g/mol . This compound is characterized by its unique structure, which includes a thiadiazole ring, a phenylcarbamoyl group, and an ethyl ester moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of ethyl 3-oxo-4-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring.
Introduction of the Phenylcarbamoyl Group: The phenylcarbamoyl group is introduced through a reaction with phenyl isocyanate.
Attachment of the Ethyl Ester Moiety: The final step involves esterification to introduce the ethyl ester group.
Chemical Reactions Analysis
ethyl 3-oxo-4-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring or the ester moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ethyl 3-oxo-4-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-4-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanoate involves its interaction with specific molecular targets. The thiadiazole ring and phenylcarbamoyl group are believed to play crucial roles in its biological activity. These groups can interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
ethyl 3-oxo-4-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanoate can be compared with other similar compounds, such as:
Ethyl 3-oxo-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]butanoate: This compound has an oxadiazole ring instead of a thiadiazole ring.
Ethyl 2-[(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)sulfanyl]acetate: This compound contains a furan ring and an oxadiazole ring.
Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate: This compound features an oxadiazole ring and a benzoate group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-oxo-4-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S2/c1-2-23-12(21)8-11(20)9-24-15-19-18-14(25-15)17-13(22)16-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H2,16,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSGXGPHNUGZFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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